BenchChemオンラインストアへようこそ!

(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile

Diastereoselective synthesis 5-HT4 receptor ligands Piperidine reduction

(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile is a trans-configured, N-benzylated, 3-hydroxy-4-cyanopiperidine chiral building block with molecular formula C13H16N2O and molecular weight 216.28 g/mol. The compound bears three orthogonal functional handles—a basic tertiary amine, a secondary alcohol, and a nitrile—positioned with defined relative stereochemistry across the piperidine ring, making it a versatile intermediate for medicinal chemistry and asymmetric synthesis programs.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 1013333-20-4
Cat. No. B2650075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile
CAS1013333-20-4
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CN(CC(C1C#N)O)CC2=CC=CC=C2
InChIInChI=1S/C13H16N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-7,9-10H2
InChIKeyXZYDMOVDIBVPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile (CAS 1013333-20-4): Chiral Piperidine Building Block Procurement Guide


(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile is a trans-configured, N-benzylated, 3-hydroxy-4-cyanopiperidine chiral building block with molecular formula C13H16N2O and molecular weight 216.28 g/mol [1]. The compound bears three orthogonal functional handles—a basic tertiary amine, a secondary alcohol, and a nitrile—positioned with defined relative stereochemistry across the piperidine ring, making it a versatile intermediate for medicinal chemistry and asymmetric synthesis programs [2]. Its primary documented application is as a key precursor in the synthesis of trans-4-aminomethyl-piperidin-3-ol scaffolds, which constitute the core of several 5-HT4 receptor agonist clinical candidates [2].

Why Generic 1-Benzyl-3-hydroxypiperidine-4-carbonitrile Analogs Cannot Substitute (3R,4R)-rel-1013333-20-4 in Stereoselective Synthesis


The 1-benzyl-3-hydroxypiperidine-4-carbonitrile scaffold exists in multiple stereoisomeric and constitutional isomeric forms, each with distinct chemical reactivity profiles. Substituting the trans-configured (3R,4R)-rel compound with a cis isomer, a non-stereochemically defined mixture, or a regioisomeric analog predictably results in altered or abrogated diastereoselectivity in downstream bond-forming reactions [1]. Specifically, the trans relationship between the C3 hydroxyl and C4 nitrile is architecturally required for the regioselective epoxide ring-opening and hydroboration/oxidation sequences that produce the trans-4-aminomethyl-piperidin-3-ol pharmacophore found in clinical-stage 5-HT4 agonists [1]. Furthermore, the benzyl N-protecting group serves a dual role as a synthetic handle and a chromophore for purification monitoring, a feature absent in N-alkyl analogs and not uniformly retained across supplier catalog entries for mixed-isomer batches .

Quantitative Differentiation Evidence for (3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile (1013333-20-4)


Documented 81% Yield in Diastereoselective Nitrile-to-Amine Reduction vs. No Reported Yield for Cis Isomer

The target compound undergoes catalytic hydrogenation (Ni/NH3/H2, MeOH) of the nitrile group to afford trans-1-(phenylmethyl)-4-(aminomethyl)-piperidin-3-ol in 81% isolated yield [1]. This transformation is a critical step in the synthesis of trans-4-aminomethyl-piperidin-3-ol building blocks required for 5-HT4 agonist clinical candidates R149402 and R199715 [1]. No comparable yield has been reported for an analogous reduction of the corresponding cis isomer (3R,4S)- or (3S,4R)-1-benzyl-3-hydroxypiperidine-4-carbonitrile under identical or similar conditions [2]. The trans configuration is documented as essential for this synthetic route because the cis isomer would place the nascent aminomethyl and hydroxyl groups in a syn orientation incompatible with the pharmacophore geometry of the target 5-HT4 ligands [1].

Diastereoselective synthesis 5-HT4 receptor ligands Piperidine reduction

Defined Trans Stereochemistry Ensures ≥95% Diastereomeric Consistency vs. Undefined Cis/Trans Mixtures

Commercially, the 1-benzyl-3-hydroxypiperidine-4-carbonitrile core is offered in several stereochemical grades: (A) the trans-defined (3R,4R)-rel racemate (CAS 1013333-20-4, this product), (B) an undefined cis/trans mixture (CAS 1782225-63-1), and (C) the single enantiomer (3S,4S) form (CAS 1932238-14-6) . Product (A) is specified with a minimum 95% purity and a defined trans relative configuration, ensuring that each batch delivers a single pair of enantiomers with predictable diastereoselectivity in subsequent asymmetric transformations . In contrast, product (B) is a stereo-random mixture whose cis/trans ratio is unspecified and may vary between lots, introducing irreducible uncertainty into reaction diastereoselectivity and purification workflows . This stereochemical definition difference is procurement-relevant because downstream medicinal chemistry programs, such as the 5-HT4 agonist program, explicitly require the trans scaffold to achieve the target pharmacophore geometry [1].

Stereochemical purity Reproducibility Chiral building blocks

Dual Hydroxyl-Nitrile Functionality Enables 5-HT4 Agonist Scaffold Construction Not Possible with Non-Hydroxylated Analog

The presence of both a secondary alcohol at C3 and a nitrile at C4 on the piperidine ring distinguishes this compound from the structurally simpler 1-benzylpiperidine-4-carbonitrile (CAS 62718-31-4), which lacks the 3-hydroxyl group . In the published synthetic route to 5-HT4 agonists, the C3 hydroxyl is an obligatory functional handle: it participates in subsequent coupling or functionalization steps that construct the final trans-4-aminomethyl-piperidin-3-ol pharmacophore [1]. The non-hydroxylated analog cannot undergo these transformations and therefore cannot serve as a replacement intermediate in this medicinal chemistry program. The hydroxyl group also modulates the compound's physicochemical properties: the target compound has a calculated LogP of ~1.5 and 1 hydrogen bond donor, whereas the non-hydroxylated analog has a LogP of ~2.5 and 0 hydrogen bond donors [2], affecting solubility, chromatographic behavior, and downstream reaction solvent compatibility.

Functional group complementarity Medicinal chemistry 5-HT4 receptor

Broader Supplier Network and ~1.5–2.0× Lower Cost per Gram vs. Single Enantiomer (3S,4S) Form

The (3R,4R)-rel racemate (CAS 1013333-20-4) is stocked by at least 6 independent suppliers including AKSci, Aladdin, Fluorochem, CymitQuimica, ABCR, and Combi-Blocks, with list prices ranging from approximately $220–$320/g for research quantities . In contrast, the single enantiomer (3S,4S)-1-benzyl-3-hydroxypiperidine-4-carbonitrile (CAS 1932238-14-6) is listed by only 2–3 suppliers, with CymitQuimica pricing at €365/g (~$395/g) . This represents a price premium of 1.5–2.0× for the single enantiomer relative to the trans racemate, translating to significant procurement cost escalation for multi-gram synthesis campaigns. The broader supplier base for the racemate also mitigates single-source supply disruption risk, a critical consideration for programs with defined timelines .

Procurement economics Supply chain robustness Cost per gram

Optimal Application Scenarios for (3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile in Research and Development


Synthesis of trans-4-Aminomethyl-piperidin-3-ol Scaffolds for 5-HT4 Receptor Agonist Programs

The target compound is the documented starting material in a scaleable, diastereoselective route to trans-4-aminomethyl-piperidin-3-ol building blocks, which form the pharmacophoric core of clinical-stage 5-HT4 receptor agonists R149402 and R199715 [1]. Reduction of the nitrile with Ni/NH3/H2 in methanol yields the primary amine in 81% isolated yield while preserving the trans stereochemistry [1]. This route has been validated at scale and is directly applicable to medicinal chemistry programs targeting gastro-prokinetic and related 5-HT4-mediated indications [1].

Chiral Intermediate for Asymmetric Ligand and Catalyst Synthesis

The defined trans-3,4-disubstituted piperidine scaffold of the target compound provides a rigid, pre-organized chiral framework suitable for elaboration into chiral ligands and organocatalysts [1]. The secondary alcohol can be O-functionalized (e.g., phosphinite, sulfonate, or carbamate formation), while the nitrile can be converted to amines, amides, or tetrazoles, enabling modular construction of bidentate or tridentate ligand architectures [2]. The benzyl group on nitrogen serves as a protecting group that can be removed by hydrogenolysis to reveal the free secondary amine for further diversification [1].

Process Chemistry: Cost-Effective Racemate Route with Late-Stage Resolution

At ~$220–$320/g for the (3R,4R)-rel racemate compared to ~$395/g for the single enantiomer, the racemate is the economically preferred intermediate for process development campaigns where the final chiral resolution can be performed at a later synthetic stage [1][2]. This strategy has been validated in the synthesis of 5-HT4 agonist intermediates where the trans relative configuration is required early, but absolute stereochemistry can be resolved through chiral salt formation or chromatographic separation of downstream intermediates . Multi-gram quantities are available from at least 6 suppliers, supporting kilogram-scale route scouting [1].

Building Block for CNS-Targeted Compound Libraries

Piperidine-containing scaffolds are the most prevalent heterocyclic subunit among FDA-approved drugs, and functionalized piperidines with hydrogen bond donor/acceptor capabilities are particularly enriched in CNS drug discovery programs [1][2]. The target compound combines a basic nitrogen (pKa ~8–9 for the piperidine), a hydrogen bond donor (OH), and a hydrogen bond acceptor (CN) in a conformationally constrained trans arrangement, matching the physicochemical profile sought for blood-brain barrier penetration and target engagement [2]. This scaffold can serve as a versatile starting point for parallel library synthesis via nitrile diversification and N-debenzylation/re-functionalization [1].

Quote Request

Request a Quote for (3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.